
2,2'-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a tetraazene bridge with phenyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine typically involves the oxidation of N-aminophthalimide with lead tetra-acetate in the absence of additives. This reaction primarily yields the trans isomer of the compound. in the presence of certain sulfur compounds such as benzo[b]thiophene, dibenzo[b,d]thiophene, and diphenyl sulfide, the corresponding cis isomer is the major product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and solvents to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Lead tetra-acetate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine involves its interaction with molecular targets through its tetraazene and pyridine moieties. These interactions can affect various pathways, including electron transfer processes and coordination with metal ions, leading to changes in the chemical and physical properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,2’-(1,4-Diphenyltetraaz-2-ene-1,4-diyl)dipyridine is unique due to its tetraazene bridge, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry.
Eigenschaften
CAS-Nummer |
57023-92-4 |
|---|---|
Molekularformel |
C22H18N6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-phenyl-N-[(N-pyridin-2-ylanilino)diazenyl]pyridin-2-amine |
InChI |
InChI=1S/C22H18N6/c1-3-11-19(12-4-1)27(21-15-7-9-17-23-21)25-26-28(20-13-5-2-6-14-20)22-16-8-10-18-24-22/h1-18H |
InChI-Schlüssel |
PMBOKYGWMQNFJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=N2)N=NN(C3=CC=CC=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


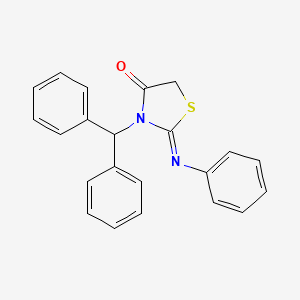

sulfanium bromide](/img/structure/B14632837.png)
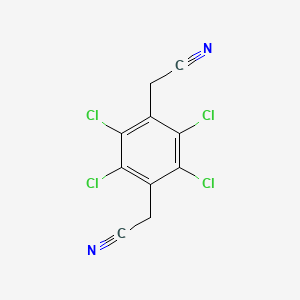
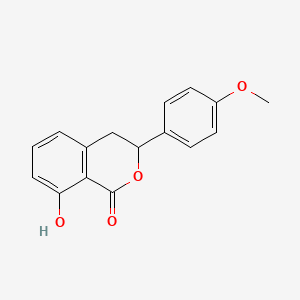
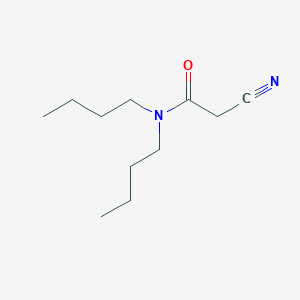

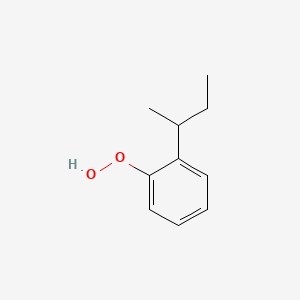

![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)

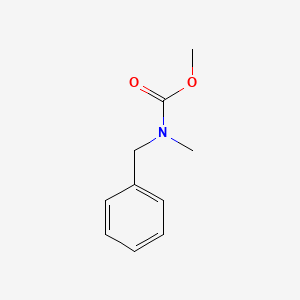
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
